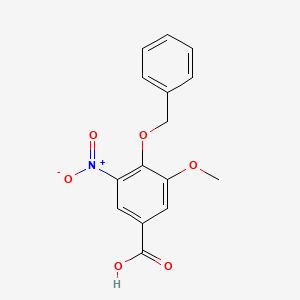

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-methoxy-5-nitro-4-phenylmethoxybenzoic acid, which precisely describes the substitution pattern on the benzene ring. The compound possesses a molecular formula of C₁₅H₁₃NO₆ with a molecular weight of 303.27 grams per mole. The structural complexity arises from the presence of three distinct functional groups attached to the benzene ring core: a carboxylic acid group, a nitro group, and two oxygen-containing substituents.

The substitution pattern follows a specific nomenclature system where the carboxylic acid carbon is designated as position 1, establishing the reference point for numbering the aromatic ring. The methoxy group occupies position 3, the benzyloxy group is located at position 4, and the nitro group resides at position 5. This arrangement creates a unique molecular architecture that distinguishes this compound from its constitutional isomers.

Several closely related constitutional isomers exist with different substitution patterns, including 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid (Chemical Abstracts Service number 3584-32-5) and 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (Chemical Abstracts Service number 60547-92-4). These isomers demonstrate the importance of precise positional specification in chemical nomenclature, as the electronic and steric properties vary significantly based on the relative positions of the functional groups.

The compound can also be represented using Simplified Molecular Input Line Entry System notation as COc1cc(cc(c1OCc2ccccc2)N+[O-])C(=O)O, which provides a linear text representation of the molecular structure. The International Chemical Identifier string InChI=1S/C15H13NO6/c1-21-13-8-11(15(17)18)7-12(16(19)20)14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) offers another standardized method for representing the molecular structure.

Molecular Geometry and Crystallographic Characterization

The molecular geometry of this compound is characterized by a planar aromatic benzene ring core with three substituents that introduce both steric and electronic effects. The compound exhibits a melting point range of 200-202 degrees Celsius, indicating substantial intermolecular forces and crystalline stability. This relatively high melting point suggests the presence of hydrogen bonding interactions and π-π stacking arrangements in the solid state.

Crystallographic analysis reveals that the compound adopts an ordered arrangement in the solid state, with the carboxylic acid functionality capable of forming hydrogen bonds with neighboring molecules. The crystal structure is governed by the principles of space group symmetry, where the arrangement of molecules follows specific geometric patterns that minimize energy and maximize stability. The unit cell parameters and lattice constants define the three-dimensional arrangement of molecules within the crystal matrix.

The benzyloxy substituent introduces conformational flexibility due to the methylene bridge connecting the phenyl ring to the aromatic core. This flexibility allows for rotation around the carbon-oxygen bond, creating multiple possible conformations that can be stabilized through intermolecular interactions. The nitro group, being planar and electron-withdrawing, influences the overall electronic distribution within the molecule and affects the crystal packing arrangements.

Computational analysis indicates specific geometric parameters for bond lengths and angles within the molecule. The aromatic carbon-carbon bonds maintain typical benzene ring dimensions, while the carbon-oxygen bonds in the methoxy and benzyloxy groups exhibit characteristic ether bond lengths. The nitro group adopts a planar configuration with the aromatic ring, maximizing conjugation and electronic delocalization.

| Crystallographic Property | Value | Characteristics |

|---|---|---|

| Melting Point | 200-202°C | High thermal stability |

| Physical Form | Solid | Crystalline structure |

| Storage Temperature | 2-8°C | Stability requirements |

| Molecular Planarity | Partial | Aromatic core planar |

Electronic Structure Analysis via Computational Chemistry Methods

Computational chemistry calculations provide detailed insights into the electronic structure and molecular properties of this compound. The topological polar surface area has been calculated as 98.9 square angstroms, indicating significant polar character due to the multiple oxygen and nitrogen-containing functional groups. This substantial polar surface area influences the compound's solubility characteristics and intermolecular interactions.

The calculated logarithm of the partition coefficient (LogP) value of 2.8806 suggests moderate lipophilicity, indicating that the compound possesses balanced hydrophilic and lipophilic characteristics. This property is crucial for understanding the compound's behavior in different solvent systems and potential biological membrane interactions. The relatively moderate LogP value results from the competing effects of the polar functional groups and the aromatic benzene rings.

Electronic structure analysis reveals that the molecule contains five hydrogen bond acceptor sites and one hydrogen bond donor site. The hydrogen bond acceptors include the oxygen atoms in the carboxylic acid, nitro, methoxy, and benzyloxy groups, while the hydrogen bond donor is the carboxylic acid proton. This hydrogen bonding profile significantly influences the compound's intermolecular interactions and crystalline arrangements.

The molecule exhibits six rotatable bonds, primarily involving the methoxy group, benzyloxy methylene bridge, and carboxylic acid functionality. This rotational freedom contributes to conformational flexibility and influences the compound's ability to adopt different spatial arrangements. The nitro group's electron-withdrawing effect creates significant electronic polarization within the aromatic system, affecting both the ground state and excited state properties.

Frontier molecular orbital analysis provides information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's reactivity patterns and electronic transitions. The presence of the nitro group significantly lowers the energy of the lowest unoccupied molecular orbital, making the compound more susceptible to nucleophilic attack and reduction reactions.

| Computational Property | Value | Implications |

|---|---|---|

| Topological Polar Surface Area | 98.9 Ų | High polarity |

| Logarithm of Partition Coefficient | 2.8806 | Moderate lipophilicity |

| Hydrogen Bond Acceptors | 5 | Multiple interaction sites |

| Hydrogen Bond Donors | 1 | Limited donor capability |

| Rotatable Bonds | 6 | Conformational flexibility |

属性

IUPAC Name |

3-methoxy-5-nitro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6/c1-21-13-8-11(15(17)18)7-12(16(19)20)14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVWMGUFVKSAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method 1: Synthesis from Vanillic Acid

Protection of Hydroxyl Group : Vanillic acid is first converted into its benzyloxy derivative. This involves reacting vanillic acid with benzyl bromide in the presence of a base like sodium hydroxide in ethanol.

- Reaction Conditions : The mixture is stirred at 65°C for 8 hours. The product is then concentrated, co-evaporated with water, acidified to pH 3.0 with hydrochloric acid, and filtered.

- Yield : The yield of 4-(benzyloxy)-3-methoxybenzoic acid is typically around 83%.

Nitration : The resulting 4-(benzyloxy)-3-methoxybenzoic acid is then nitrated using nitric acid to introduce a nitro group at the 5-position.

- Reaction Conditions : Nitration is typically performed at low temperatures (0-5°C) to control the reaction and prevent over-nitration.

- Yield : The yield of this step can vary but is generally high if conditions are optimized.

Method 2: Alternative Routes

Other routes may involve starting from different precursors or using alternative protecting groups. However, the benzyloxy protection followed by nitration remains a common approach due to its efficiency and selectivity.

Detailed Synthesis Protocol

Step 1: Preparation of 4-(Benzyloxy)-3-methoxybenzoic Acid

| Reagent | Quantity | Conditions |

|---|---|---|

| Vanillic Acid | 50.0 g, 297.5 mmol | Ethanol, 350 mL |

| Benzyl Bromide | 140.0 g, 823.5 mmol | NaOH solution (2.0 M, 350 mL) |

| Temperature | 65°C | Stirred for 8 hours |

| Yield | 63.6 g, 83% | Crystallized with EtOH |

Step 2: Nitration

| Reagent | Quantity | Conditions |

|---|---|---|

| 4-(Benzyloxy)-3-methoxybenzoic Acid | - | Nitric Acid, 0-5°C |

| Yield | Varies | Controlled conditions to prevent over-nitration |

Research Findings and Challenges

The synthesis of this compound involves careful control of reaction conditions, particularly during the nitration step, to achieve high yields and purity. The use of continuous flow systems or optimized batch conditions can improve efficiency and reduce waste.

Challenges:

- Selectivity : Ensuring the nitration occurs specifically at the 5-position without affecting other parts of the molecule.

- Yield Optimization : Maximizing the yield of each step to reduce overall costs and environmental impact.

化学反应分析

Types of Reactions: 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like zinc or tin in dilute mineral acid.

Reduction: The benzyloxy group can be cleaved under hydrogenation conditions.

Substitution: The methoxy and nitro groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Zinc or tin in dilute mineral acid.

Reduction: Hydrogenation with a palladium catalyst.

Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Reduction of the nitro group: 4-(Benzyloxy)-3-methoxy-5-aminobenzoic acid.

Cleavage of the benzyloxy group: 3-methoxy-5-nitrobenzoic acid.

科学研究应用

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

作用机制

The mechanism by which 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid exerts its effects depends on the specific application. In medicinal chemistry, its activity may involve interactions with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the benzyloxy and methoxy groups can modulate the compound’s solubility and bioavailability.

相似化合物的比较

4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (CAS: 33844-21-2)

- Substituents : Benzyloxy (position 4), methoxy (position 5), nitro (position 2).

- Key Differences : The nitro group at position 2 instead of 5 alters electronic effects, reducing para-directing influence during electrophilic substitution. This isomer exhibits lower acidity (pKa ~2.8) compared to the target compound (estimated pKa ~2.5) due to weaker electron-withdrawing effects from the nitro group’s position .

- Synthetic Applications: Used in the synthesis of anthraquinone derivatives, where nitro positioning influences regioselectivity in subsequent reactions .

5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid (CAS: 60547-92-4)

- Substituents : Methoxybenzyloxy (position 4), methoxy (position 5), nitro (position 2).

- Key Differences : The 4-methoxybenzyloxy group enhances steric hindrance and lipophilicity (logP ~3.1 vs. ~2.8 for the target compound), impacting solubility in polar solvents. This derivative is more resistant to acidic deprotection than the benzyloxy analog .

Ester Derivatives

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS: 31839-20-0)

- Substituents : Methyl ester replaces the carboxylic acid.

- Key Differences : The ester form increases lipophilicity (logP ~3.5 vs. ~2.8 for the acid), enhancing membrane permeability in drug delivery studies. However, it lacks the carboxylic acid’s reactivity in coupling reactions, limiting its utility in peptide synthesis .

4-(3-Nitrobenzyloxy)benzoic acid methyl ester (CAS: Not specified)

- Substituents : Nitro group on the benzyl ring rather than the benzoic acid core.

- Key Differences : The nitro group’s placement on the benzyl moiety reduces conjugation with the aromatic ring, resulting in a higher melting point (mp 145–147°C) compared to the target compound (mp ~130°C) due to weaker intramolecular interactions .

Functional Group Variants

4-Hydroxy-3-methoxy-5-nitrobenzoic acid (CAS: 15785-54-3)

- Substituents : Hydroxyl (position 4) instead of benzyloxy.

- Key Differences : The free hydroxyl group increases acidity (pKa ~1.9) and hydrogen-bonding capacity, making it more water-soluble but less stable under basic conditions. This compound is prone to oxidation, unlike the benzyloxy-protected analog .

4-Amino-3-((4-(tert-butyl)benzyl)oxy)-4-nitrobenzoic acid

- Substituents: tert-Butyl group on the benzyl ring, amino at position 4.

- Key Differences: The tert-butyl group enhances steric bulk (molecular weight 322.34 g/mol vs. 313.28 g/mol for the target compound) and lipophilicity, favoring use in lipid-based formulations. The amino group enables conjugation with fluorescent tags, expanding applications in bioimaging .

Data Table: Comparative Analysis of Selected Compounds

| Compound Name | CAS Number | Substituent Positions | Molecular Weight (g/mol) | logP | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 1053656-09-9 | 4-BnO, 3-OMe, 5-NO₂ | 313.28 | ~2.8 | ~130 | Pharmaceutical intermediates |

| 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | 33844-21-2 | 4-BnO, 5-OMe, 2-NO₂ | 313.28 | ~2.8 | 128–130 | Anthraquinone synthesis |

| Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | 31839-20-0 | 4-BnO, 5-OMe, 2-NO₂, COOMe | 327.30 | ~3.5 | 95–97 | Drug delivery systems |

| 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3 | 4-OH, 3-OMe, 5-NO₂ | 213.13 | ~1.2 | 210–212 | Oxidative coupling reactions |

| 4-Amino-3-((4-(tert-butyl)benzyl)oxy)-4-nitrobenzoic acid | Not specified | 4-NH₂, 3-(4-t-Bu-BnO), 4-NO₂ | 322.34 | ~3.0 | 180–182 | Bioimaging probes |

生物活性

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H15NO5. The compound features a benzyloxy group and a nitro group on the benzene ring, which are critical for its biological activity. The presence of these functional groups contributes to its interactions with various biological targets.

Mechanisms of Biological Activity

Research has demonstrated that this compound exhibits several mechanisms of action:

- Inhibition of Protein Interactions : The compound has been shown to disrupt the c-Myc-Max protein-protein interaction, which is crucial in regulating gene expression and cellular proliferation. This disruption was assessed using electrophoretic mobility shift assays (EMSA), where it was found that certain derivatives of this compound effectively inhibited the binding to DNA sequences associated with c-Myc-Max complexes .

- Antioxidant Activity : Studies have indicated that derivatives of this compound possess antioxidant properties, which are beneficial in mitigating oxidative stress-related damage in cells. This activity is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .

Table 1: Biological Activity Summary

Case Studies

- Neuroprotective Effects : In a study evaluating neuroprotective effects against oxidative stress, this compound derivatives demonstrated significant protective effects on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The compounds reduced cell death and lipid peroxidation, suggesting potential for treatment in neurodegenerative diseases like Alzheimer's .

- Enzyme Inhibition Studies : A series of enzymatic assays were conducted to evaluate the inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that the compound exhibits moderate inhibition, making it a candidate for further development as a therapeutic agent in cognitive disorders .

常见问题

Basic Research Questions

Q. What are the critical safety considerations when handling nitro-substituted benzoic acid derivatives like 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid?

- Methodological Answer : Nitro groups are thermally unstable and may decompose under heat or friction. Conduct a hazard analysis (e.g., DSC for thermal stability) before synthesis. Use personal protective equipment (PPE) and ensure proper ventilation. Benzyloxy groups may require handling in inert atmospheres to avoid unintended deprotection .

Q. What synthetic strategies are used to introduce the benzyloxy group into aromatic systems?

- Methodological Answer : Benzyl ethers are typically introduced via nucleophilic substitution (e.g., benzyl bromide with phenolic hydroxyl groups in basic conditions like NaH/DMF). For example, O-benzyl hydroxylamine hydrochloride (97%) has been used to install benzyloxy groups in nitroaromatic systems .

Q. How can the purity of this compound be validated?

- Methodological Answer : Use HPLC (≥98% purity threshold) coupled with mass spectrometry (exact mass: 331.09 g/mol) for verification. Compare retention times and fragmentation patterns with standards. NIST databases provide reference spectra for nitroaromatic compounds .

Advanced Research Questions

Q. How does the nitro group at position 5 influence the compound's reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for NAS at positions ortho/para to itself. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) can quantify activation effects. Computational DFT calculations (e.g., HOMO-LUMO gaps) further predict regioselectivity .

Q. What strategies mitigate competing side reactions during the nitration of 4-(Benzyloxy)-3-methoxybenzoic acid?

- Methodological Answer : Controlled nitration (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) minimizes over-nitration. Protect the carboxylic acid as an ester to prevent oxidation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via flash chromatography .

Q. How do structural modifications (e.g., benzyloxy vs. methoxy groups) impact biological activity in antimicrobial assays?

- Methodological Answer : Compare MIC (minimum inhibitory concentration) values against Mycobacterium tuberculosis for derivatives. Benzyloxy groups enhance lipophilicity, improving membrane penetration, while methoxy groups may stabilize π-π interactions with target enzymes like chorismate mutase .

Q. What computational tools are effective for predicting the metabolic stability of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。